molecular formula C9H12ClNO B13035856 1-Amino-1-(3-chlorophenyl)propan-2-OL

1-Amino-1-(3-chlorophenyl)propan-2-OL

Cat. No.: B13035856
M. Wt: 185.65 g/mol
InChI Key: MZZURCGUMUSESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(3-chlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H12ClNO It is known for its unique structure, which includes an amino group, a hydroxyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-chlorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LAH) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with the chlorine atom at a different position.

    1-Amino-1-(3-bromophenyl)propan-2-OL: Similar structure with a bromine atom instead of chlorine.

    1-Amino-1-(3-fluorophenyl)propan-2-OL: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: 1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-amino-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3

InChI Key

MZZURCGUMUSESO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.